
4-Isopentyl-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopentyl-3,5-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopentyl-3,5-dimethylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. This method is advantageous due to its high yield and selectivity. Another method involves the reaction of β-diketohydrazones with appropriate reagents to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly reagents and conditions, such as the use of trioxymethylene and 1,4-dioxane in the presence of concentrated hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
4-Isopentyl-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, leading to derivatives like 4-iodo-3,5-dimethylisoxazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.
Scientific Research Applications
4-Isopentyl-3,5-dimethylisoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopentyl-3,5-dimethylisoxazole involves its interaction with molecular targets such as bromodomain-containing proteins. It acts as an inhibitor by binding to the acetyl-lysine recognition site, thereby preventing the interaction of these proteins with acetylated histones . This inhibition can lead to the modulation of gene expression and has potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: A simpler analog that lacks the isopentyl group.
4-Iodo-3,5-dimethylisoxazole: A halogenated derivative with different reactivity and applications.
4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potent BRD4 inhibitory activity.
Uniqueness
4-Isopentyl-3,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3,5-dimethyl-4-(3-methylbutyl)-1,2-oxazole |
InChI |
InChI=1S/C10H17NO/c1-7(2)5-6-10-8(3)11-12-9(10)4/h7H,5-6H2,1-4H3 |
InChI Key |
DCERTATUPWSDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)
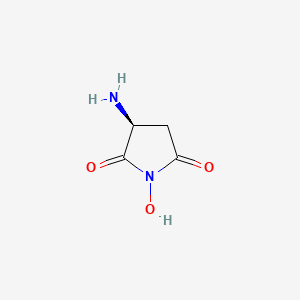
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

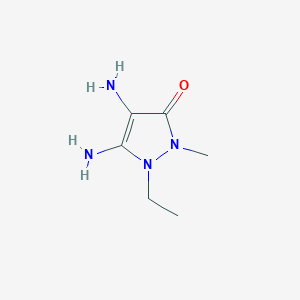
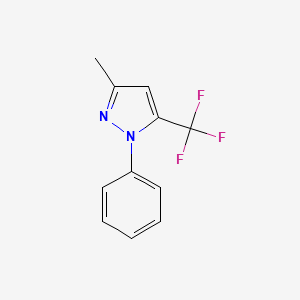
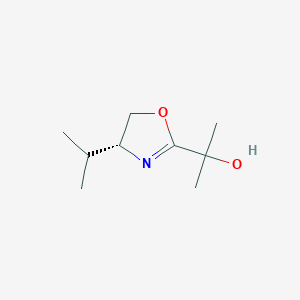
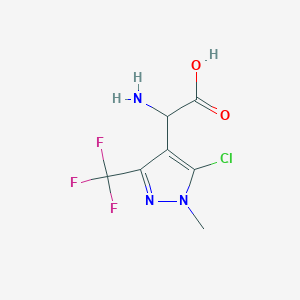
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
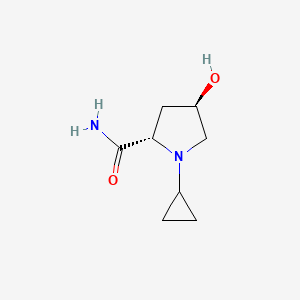

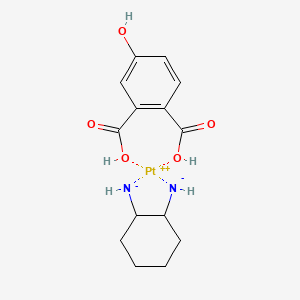
![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
